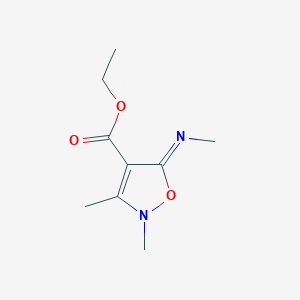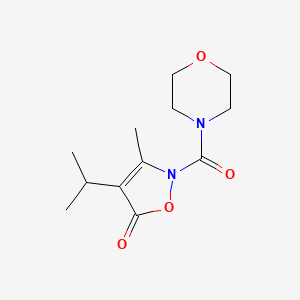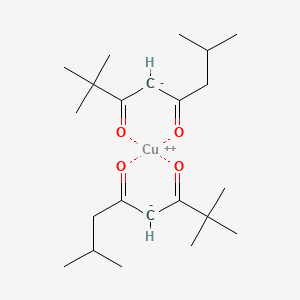
Ethyl 2,3-dimethyl-5-(methylimino)-2,5-dihydroisoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3-dimethyl-5-(methylimino)-2,5-dihydroisoxazole-4-carboxylate is a heterocyclic compound with a unique structure that includes an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dimethyl-5-(methylimino)-2,5-dihydroisoxazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with methylamine under controlled conditions. The reaction proceeds through a cyclization process, forming the isoxazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process. The temperature is usually maintained between 0-78°C, and the reaction time can vary from 1 to 16 hours depending on the specific conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. The use of alternative starting materials such as diketene has also been explored to improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,3-dimethyl-5-(methylimino)-2,5-dihydroisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 2,3-dimethyl-5-(methylimino)-2,5-dihydroisoxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, including antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which Ethyl 2,3-dimethyl-5-(methylimino)-2,5-dihydroisoxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The isoxazole ring structure allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 2,3-Dimethyl-5-ethylpyrazine
- 1-Phenyl-3-methyl-5-pyrazolone
- Various thiazole derivatives .
Uniqueness
Ethyl 2,3-dimethyl-5-(methylimino)-2,5-dihydroisoxazole-4-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H14N2O3 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
ethyl 2,3-dimethyl-5-methylimino-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-5-13-9(12)7-6(2)11(4)14-8(7)10-3/h5H2,1-4H3 |
Clave InChI |
GDGWKYPJRBVQEZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(OC1=NC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12869534.png)



![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)

![1-(6-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869568.png)







